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molecular formula C8H11NO2 B1585815 Ethyl 2-cyano-3-methylcrotonate CAS No. 759-58-0

Ethyl 2-cyano-3-methylcrotonate

Cat. No. B1585815
M. Wt: 153.18 g/mol
InChI Key: PZMDAADKKAXROL-UHFFFAOYSA-N
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Patent
US06136982

Procedure details

reacting ethylcyanoacetate with acetone to yield ethylisopropylidenecyanoacetate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].[CH3:9][C:10]([CH3:12])=O>>[CH2:1]([O:3][C:4](=[O:8])[C:5](=[C:10]([CH3:12])[CH3:9])[C:6]#[N:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C#N)=C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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